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molecular formula C7H8N2O3 B117535 Methyl 6-amino-3-hydroxypicolinate CAS No. 152824-35-6

Methyl 6-amino-3-hydroxypicolinate

Cat. No. B117535
M. Wt: 168.15 g/mol
InChI Key: OAKTYDYBWNQDSE-UHFFFAOYSA-N
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Patent
US05403816

Procedure details

To a methanol (80 ml) suspension of 7 g (24.6 mmol) of methyl 6-azido-3-benzyloxypicolinate in a 200 ml round bottomed flask, 1 g of palladium carbon (10%) was added under a nitrogen gas stream, and 7.8 g (123 mmol) of ammonium formate was further added thereto. The mixture was stirred at room temperature for 12 hours. The catalyst was filtered off, and the filtrate was concentrated and dissolved in chloroform. The solvent was washed with water, dried and concentrated. Crystals thereby formed were collected by filtration and washed with diisopropyl ether to obtain 3.57 g (yield: 86.3%) of methyl 6-amino-3-hydroxypicolinate.
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Name
methyl 6-azido-3-benzyloxypicolinate
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[N:9]=[C:8]([C:10]([O:12][CH3:13])=[O:11])[C:7]([O:14]CC2C=CC=CC=2)=[CH:6][CH:5]=1)=[N+]=[N-].C([O-])=O.[NH4+]>[C].[Pd].CO>[NH2:1][C:4]1[N:9]=[C:8]([C:10]([O:12][CH3:13])=[O:11])[C:7]([OH:14])=[CH:6][CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
palladium carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
methyl 6-azido-3-benzyloxypicolinate
Quantity
7 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=C(C(=N1)C(=O)OC)OCC1=CC=CC=C1
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was further added
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
WASH
Type
WASH
Details
The solvent was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystals thereby formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=CC=C(C(=N1)C(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.57 g
YIELD: PERCENTYIELD 86.3%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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